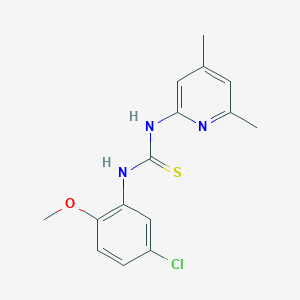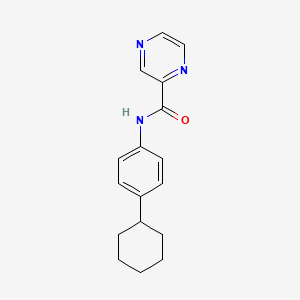![molecular formula C20H21NO4 B5800369 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline, also known as TAI, is a chemical compound that has been widely studied for its potential therapeutic applications. TAI is a member of the indole family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been studied for its potential therapeutic applications in a variety of areas, including cancer, neuroprotection, and inflammation. In cancer research, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, neuroprotective, and anti-inflammatory effects, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has also been shown to have antioxidant properties. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been found to increase the activity of the antioxidant enzymes superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has also been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to have a low toxicity profile, which makes it a safer alternative to some other compounds that are used in research. One limitation of using 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline. One area of interest is the development of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline analogs that may have improved therapeutic properties. Another area of interest is the study of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline in combination with other compounds, to determine whether it may have synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline, which may lead to the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline involves the reaction of indoline with 3-(3,4,5-trimethoxyphenyl)acrylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as thionyl chloride. The resulting product is then purified using standard chromatographic techniques.
Propriétés
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-23-17-12-14(13-18(24-2)20(17)25-3)8-9-19(22)21-11-10-15-6-4-5-7-16(15)21/h4-9,12-13H,10-11H2,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWZNGFYKWEGME-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)

![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)



![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)

